1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one
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Overview
Description
1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction times, temperatures, and microwave power settings to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It acts as an inhibitor of specific enzymes, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyridine scaffold and exhibit comparable biological activities.
1,2,4-triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and often exhibit various types of biological activity.
Uniqueness
1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor of multiple enzymes makes it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H17N3O/c1-8(2)5-12(17)11-6-9(3)13-14-10(4)15-16(13)7-11/h6-8H,5H2,1-4H3 |
InChI Key |
DKRPJZUSHYYELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)C)C(=O)CC(C)C |
Origin of Product |
United States |
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